molecular formula C7H7ClN2O B051575 6-chloro-N-methylpyridine-2-carboxamide CAS No. 845306-04-9

6-chloro-N-methylpyridine-2-carboxamide

Cat. No.: B051575
CAS No.: 845306-04-9
M. Wt: 170.59 g/mol
InChI Key: PZDCYXWZXSTONB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Chloro-N-methylpyridine-2-carboxamide, also known as 6-chloro-N-methylpicolinamide, is primarily used as a reagent in the synthesis of substituted piperidines . These piperidines are known to act as histamine H3 receptor ligands . The histamine H3 receptor is a G-protein-coupled receptor that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .

Mode of Action

As a histamine H3 receptor ligand, this compound interacts with these receptors, influencing their activity . The exact nature of this interaction and the resulting changes in receptor activity are complex and depend on the specific context of the biochemical pathway in which they are involved .

Biochemical Pathways

The histamine H3 receptor is involved in various biochemical pathways related to neurological and psychiatric disorders . By acting as a ligand for these receptors, this compound can potentially influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with the histamine H3 receptor and the specific biochemical pathways involved . Given its role in the synthesis of substituted piperidines, it may contribute to the therapeutic effects of these compounds in treating neurological and psychiatric disorders .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Its solubility in different solvents like chloroform and ethyl acetate is also an important factor . These factors can affect the compound’s stability, its interaction with the target receptors, and its overall effectiveness.

Biochemical Analysis

Biochemical Properties

The role of 6-chloro-N-methylpyridine-2-carboxamide in biochemical reactions is primarily as a reagent in the synthesis of substituted piperidines . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to be involved in the synthesis of substituted piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methylpyridine-2-carboxamide typically involves the chlorination of N-methylpyridine-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but may use continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-methylpyridine-2-carboxamide derivatives with various substituents.

    Oxidation Reactions: N-oxide derivatives of this compound.

    Reduction Reactions: N-methylpyridine-2-carboxamide.

Properties

IUPAC Name

6-chloro-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDCYXWZXSTONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845306-04-9
Record name 6-chloro-N-methylpyridine-2-carboxamide
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